molecular formula C14H14 B1265501 4-Benzyltoluene CAS No. 620-83-7

4-Benzyltoluene

Cat. No. B1265501
CAS RN: 620-83-7
M. Wt: 182.26 g/mol
InChI Key: SIYISNUJKMAQBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Benzyltoluene and related compounds typically involves catalyzed reactions that introduce or modify functional groups within the molecule. For instance, the preparation of benzo[1,2-b:4,5-b']dichalcogenophenes, which share structural similarities with 4-Benzyltoluene, can be achieved through palladium-catalyzed cross-coupling reactions (Suzuki et al., 2015). Additionally, direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation underlines the synthetic versatility of the benzyl-toluene backbone, allowing for the efficient synthesis of benzyl esters (Liu et al., 2013).

Molecular Structure Analysis

The molecular structure of 4-Benzyltoluene and derivatives is crucial for understanding their chemical behavior and properties. For example, the structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, a compound related to 4-Benzyltoluene, has been elucidated using various spectroscopic techniques and density functional theory (DFT) calculations, revealing insights into the electronic distribution and steric effects within the molecule (Sarojini et al., 2012).

Chemical Reactions and Properties

4-Benzyltoluene participates in a range of chemical reactions, reflecting its reactive benzyl and toluene units. For instance, the high-temperature decomposition kinetics of toluene and benzyl, components of 4-Benzyltoluene, have been studied, highlighting the pathways to various decomposition products and elucidating the reaction mechanisms (Derudi et al., 2011).

Physical Properties Analysis

The physical properties of 4-Benzyltoluene derivatives, such as liquid crystalline behavior and fluorescence, are of interest for material science applications. For example, compounds containing 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene units exhibit smectic-like packing at high temperatures due to their flat conjugated structure, indicating potential uses in liquid crystalline polymeric systems (Acierno et al., 2002).

Chemical Properties Analysis

The chemical properties of 4-Benzyltoluene, such as its redox behavior and interaction with transition metals, have been explored through various studies. For example, poly(6-azulenylethynyl)benzenes, which can be considered as derivatives of 4-Benzyltoluene, show presumed multielectron redox properties and exhibit a wide temperature range of columnar mesophases, demonstrating their utility in electronic and photonic devices (Ito et al., 2003).

Scientific Research Applications

Molecular Electronics

M. Reed and colleagues (1997) explored the conductance properties of molecular junctions using benzene-1,4-dithiol, a molecule structurally related to 4-benzyltoluene, in gold-sulfur-aryl-sulfur-gold systems. This research is a key step in the development of molecular-scale electronics, providing insights into charge transport through single molecules (Reed et al., 1997).

Hydrogen Storage Media

H. Jorschick and team (2020) proposed benzyltoluene/dibenzyltoluene-based mixtures as promising hydrogen storage media for low-temperature applications. The study highlights the potential of these mixtures in technical applications, owing to their reduced viscosity and enhanced hydrogen release productivity (Jorschick et al., 2020).

Catalysis in Chemical Synthesis

Li-Xia Jing (2012) demonstrated the synthesis of benzyltoluene using quaternary phosphonium salt/ZnCl2 as a catalyst. The research presents an efficient method with high yield and conversion rates, showcasing the catalyst's reusability and potential in industrial applications (Jing, 2012).

High-Temperature Oxidation Studies

K. Brezinsky (1986) investigated the high-temperature oxidation of aromatic hydrocarbons, including benzene and toluene, which are structurally similar to 4-benzyltoluene. This research provides insights into the chemical mechanisms at play in atmospheric pressure, high-temperature oxidation of these compounds (Brezinsky, 1986).

Future Directions

The use of 4-Benzyltoluene in LOHC systems for hydrogen storage and transport presents significant potential for future research and development9. The coupling of the dehydrogenation process with high-temperature fuel cell operation is a promising area for future exploration9.


Please note that this information is based on the available resources and may not cover all aspects of 4-Benzyltoluene. For more detailed information, please refer to the relevant scientific literature.


properties

IUPAC Name

1-benzyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYISNUJKMAQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211045
Record name Benzene, 1-methyl-4-(phenylmethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyltoluene

CAS RN

620-83-7
Record name 4-Benzyltoluene
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Record name 4-Benzyltoluene
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Record name Benzene, 1-methyl-4-(phenylmethyl)-
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Record name 4-Benzyltoluene
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Record name 4-BENZYLTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AR Katritzky, M Balasubramanian, M Siskin - Energy & Fuels, 1990 - ACS Publications
Benzyl alcohol is not very reactive under aquathermolysis conditions, except in the presence of acids. Almost all the products are formed by ionic pathways. It undergoes …
Number of citations: 76 pubs.acs.org
YF Liu, DD Zhai, XY Zhang… - Angewandte Chemie …, 2018 - Wiley Online Library
… 4-Benzyltoluene and 3-benzyltoluene smoothly reacted with styrene to produce the alkylation products 3 ba and 3 ca, respectively, in comparably good yields. 2-Benzyltoluene also …
Number of citations: 49 onlinelibrary.wiley.com
S Srivastava, M Kercher, DE Falvey - The Journal of Organic …, 1999 - ACS Publications
… As can be seen in Table 1, xanthone sensitization increases the yield of the triplet product bibenzyl and decreases the yield of the singlet products toluidines and 2- and 4-benzyltoluene…
Number of citations: 32 pubs.acs.org
A Paschke, U Schröter, G Schüürmann - Journal of Chromatography A, 2005 - Elsevier
There is still a gap of reliable vapour pressure data at ambient temperature for low volatile organic substances due to the difficult and time-consuming determination using the classical …
Number of citations: 10 www.sciencedirect.com
P Beltrame, G Zuretti - Applied Catalysis A: General, 2005 - Elsevier
… 4-Benzyltoluene was purified by flash chromatography, brought to ca. 95% purity and … HNMR spectroscopy of 4-benzyltoluene, performed with a Bruker Avance instrument at 500 MHz (…
Number of citations: 19 www.sciencedirect.com
P Modisha, D Bessarabov - Sustainable energy & fuels, 2020 - pubs.rsc.org
… The other possible side reaction is the dehydrogenative cyclization of 4-benzyltoluene to form methyfluorene; see route F. Moreover, a by-product with a high-boiling point (HB) could be …
Number of citations: 37 pubs.rsc.org
JG D'Angelo, A Kumar, A Onorato, CJ Delude… - Polymer, 2007 - Elsevier
… We refluxed benzyl alcohol and one equivalent of HNTf 2 overnight in toluene, and isolated the Friedel–Crafts products 2- and 4-benzyltoluene in about 90% yield. We noted that …
Number of citations: 5 www.sciencedirect.com
AJ Maldonado-Reina, R López-Ruiz, AG Frenich… - Talanta, 2021 - Elsevier
In the present study, 12 volatile benzene and naphthalene derived co-formulants were identified by suspect screening and unknown analysis in 14 plant protection products (PPPs) …
Number of citations: 17 www.sciencedirect.com
J Choudhury, S Roy - Journal of Molecular Catalysis A: Chemical, 2008 - Elsevier
Presented herein is a detailed account of the [Ir(COD)(μ-Cl)] 2 /SnCl 4 dual reagent catalyzed alkylation of arene/heteroarene with benzyl alcohols [J. Choudhury, S. Podder, S. Roy, J. …
Number of citations: 25 www.sciencedirect.com
L Yang, S Wang, X Peng, M Zheng, Y Yang… - Science of the Total …, 2019 - Elsevier
Clarifying the occurrences of organic chemicals in fly ash produced during industrial thermal processes is important for improving our understanding of the formation mechanisms of …
Number of citations: 35 www.sciencedirect.com

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